![molecular formula C7H14O B2475280 [2-(Propan-2-yl)cyclopropyl]methanol CAS No. 1512049-48-7](/img/structure/B2475280.png)

[2-(Propan-2-yl)cyclopropyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

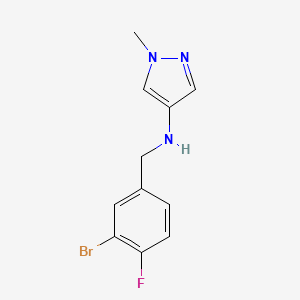

“[2-(Propan-2-yl)cyclopropyl]methanol” is a chemical compound with the molecular formula C7H14O . It is also known as (2-isopropyl-2-methylcyclopropyl)methanol . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) with a methanol (CH2OH) and an isopropyl group (CH(CH3)2) attached . The InChI code for this compound is 1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” is a colourless liquid . It has a molecular weight of 114.19 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

One area of application involves the exploration of chemical synthesis and reaction mechanisms. For example, studies have shown methodologies for synthesizing complex organic structures, such as halohydrofurans, through catalyzed reactions involving cyclopropyl methanols, showcasing efficient one-pot, two-step methods under mild conditions (Mothe et al., 2011). Another study highlights the transformation of cyclopropyl substituted acrylate esters to propionate esters using specific reduction techniques that preserve the cyclopropyl ring's integrity and stereochemistry (He & Deng, 2002).

Material and Catalytic Applications

Research also extends to the catalytic applications of compounds involving cyclopropyl groups. For instance, the catalytic oxidation of aliphatic alcohols, including methanol and propanols, has been studied in the presence of specific palladium complexes, highlighting the mechanisms and efficiencies of these oxidation processes (Potekhin, Soloveva, & Potekhin, 2003). Another significant application is in the synthesis of biodiesel, where propan-2-ol serves as an acyl acceptor in lipase-catalyzed transesterification reactions, demonstrating a sustainable approach to biofuel production (Modi et al., 2006).

Spectroscopy and Molecular Structure Analysis

Spectroscopic studies and molecular structure analysis represent another crucial application. Investigations into the interactions of methanol with water and other compounds provide insights into methanol's role as an inhibitor in clathrate hydrate formation, with implications for understanding and controlling these processes (Vu & Shultz, 2011). Additionally, the study of intramolecular hydrogen bonding in cyclopropyl methanol derivatives through microwave spectroscopy offers detailed insights into molecular conformations and stability (Møllendal, Leonov, & Meijere, 2004).

Safety and Hazards

properties

IUPAC Name |

(2-propan-2-ylcyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5(2)7-3-6(7)4-8/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGGMTJTUQQFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)

![3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2475199.png)

![4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2475202.png)

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2475205.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2475210.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)

![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)